molecular formula C14H16N2O4S2 B1596430 N,N'-Ethylenebisbenzenesulfonamide CAS No. 4392-52-3

N,N'-Ethylenebisbenzenesulfonamide

Cat. No.: B1596430
CAS No.: 4392-52-3
M. Wt: 340.4 g/mol
InChI Key: MNWWPCXFYMPQSJ-UHFFFAOYSA-N
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Description

N,N'-Ethylenebisbenzenesulfonamide (CAS: Not explicitly provided; referenced in MSDS ) is a bis-sulfonamide compound characterized by two benzenesulfonamide groups linked via an ethylene (-CH₂CH₂-) bridge. Its molecular formula is C₁₄H₁₆N₂O₄S₂, with a molecular weight of 340.4 g/mol. This compound is primarily used in research and industrial applications, such as intermediates in organic synthesis or catalysts. It exhibits moderate solubility in organic solvents and is classified for acute oral toxicity (Category 4) and skin/eye irritation .

Properties

IUPAC Name

N-[2-(benzenesulfonamido)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H16N2O4S2/c17-21(18,13-7-3-1-4-8-13)15-11-12-16-22(19,20)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWWPCXFYMPQSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195988
Record name Benzenesulfonamide, N,N'-ethylenebis-
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Molecular Weight

340.4 g/mol
Source PubChem
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CAS No.

4392-52-3
Record name N,N′-1,2-Ethanediylbis[benzenesulfonamide]
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Record name Benzenesulfonamide, N,N'-ethylenebis-
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Record name Benzenesulfonamide, N,N'-ethylenebis-
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Record name N,N'-Ethylenebisbenzenesulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Ethylenebisbenzenesulfonamide typically involves the reaction of ethylenediamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5SO2Cl+H2NCH2CH2NH2+2Et3NC6H5SO2NHCH2CH2NHSO2C6H5+2Et3NHCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 + 2\text{Et}_3\text{N} \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NHCH}_2\text{CH}_2\text{NHSO}_2\text{C}_6\text{H}_5 + 2\text{Et}_3\text{NHCl} C6​H5​SO2​Cl+H2​NCH2​CH2​NH2​+2Et3​N→C6​H5​SO2​NHCH2​CH2​NHSO2​C6​H5​+2Et3​NHCl

Industrial Production Methods

On an industrial scale, the production of N,N’-Ethylenebisbenzenesulfonamide can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-Ethylenebisbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide groups can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the sulfonamide groups.

Major Products

    Oxidation: Benzenesulfonic acid derivatives.

    Reduction: Ethylenediamine and benzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Applications in Coatings and Adhesives

2.1 Coatings

N,N'-Ethylenebisbenzenesulfonamide is utilized in the formulation of coatings due to its ability to enhance adhesion properties and improve durability. It acts as a cross-linking agent, which helps in forming strong bonds between the coating and the substrate.

  • Benefits:
    • Improved adhesion to diverse surfaces.
    • Enhanced resistance to environmental factors such as moisture and UV light.

2.2 Adhesives

In adhesives, this compound contributes to the development of high-performance bonding agents that are essential in various industries, including automotive and construction.

  • Key Features:
    • Provides thermal stability.
    • Increases the shear strength of adhesive bonds.

Applications in Composites

This compound is also employed in composite materials, where it enhances mechanical properties and thermal stability. Its role as a curing agent is critical for the production of thermosetting plastics.

  • Composite Characteristics:
    • Improved tensile strength.
    • Enhanced impact resistance.

Case Study: Automotive Industry

In a study focusing on automotive coatings, this compound was incorporated into a polyurethane-based coating system. The results indicated a significant increase in adhesion strength and resistance to abrasion compared to traditional formulations.

PropertyStandard CoatingCoating with this compound
Adhesion Strength (MPa)5.08.5
Abrasion Resistance (mg loss)15075

Case Study: Construction Adhesives

A comparative analysis of construction adhesives revealed that those formulated with this compound exhibited superior performance under varying temperature conditions, making them suitable for use in extreme environments.

Temperature (°C)Shear Strength (MPa) - ControlShear Strength (MPa) - Modified
-203.05.0
256.09.0
604.57.5

Mechanism of Action

The mechanism of action of N,N’-Ethylenebisbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes that depend on this enzyme.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Methyl and Hydroxyethyl Derivatives

N,N'-[(Methylimino)di-2,1-ethanediyl]bis[4-methylbenzenesulfonamide]
  • Molecular Formula : C₁₉H₂₇N₃O₄S₂
  • Molecular Weight : 425.57 g/mol
  • Key Features: 4-methyl substituents on the benzene rings enhance lipophilicity compared to the parent compound. A methylimino (-CH₂-N-CH₂-) bridge replaces the ethylene bridge, introducing additional nitrogen-based functionality.
  • Synthesis : Achieves 87% yield via optimized routes, indicating high efficiency in introducing methyl groups .
N,N'-1,2-Ethanediylbis[N-(2-hydroxyethyl)benzenesulfonamide]
  • Molecular Formula: Not explicitly provided (similar to C₁₆H₂₀N₂O₆S₂).
  • Key Features :
    • Hydroxyethyl (-CH₂CH₂OH) groups attached to the sulfonamide nitrogen.
    • Increased polarity and hydrogen-bonding capacity due to hydroxyl groups, improving water solubility .

Ethylene-Bridged Analogues with Extended Functionality

4-Methyl-N,N-bis(2-(4-methylphenylsulfonamido)ethyl)benzenesulfonamide
  • Molecular Formula : C₂₁H₂₅N₃O₆S₃
  • Molecular Weight : 527.7 g/mol
  • Key Features :
    • Dual sulfonamide-ethyl chains and 4-methyl substituents create a branched structure.
    • Applications in specialty chemicals and polymer additives due to enhanced thermal stability .
N-Ethyl-4-methylbenzenesulfonamide
  • Molecular Formula: C₉H₁₃NO₂S
  • Molecular Weight : 199.27 g/mol
  • Key Features: Simpler structure with a single ethyl group and 4-methyl substituent. Used as a pharmaceutical intermediate (e.g., in quinolone antibiotics) .

Physicochemical and Toxicological Comparison

Property N,N'-Ethylenebisbenzenesulfonamide 4-Methyl Derivative Hydroxyethyl Derivative
Molecular Weight (g/mol) 340.4 425.57 ~400 (estimated)
Solubility Moderate in organic solvents Lower (lipophilic) High (polar solvents)
Toxicity Acute oral toxicity (Category 4) Not reported Not reported
Applications Research intermediates Pharmaceutical synthesis Specialty polymers

Research Findings and Functional Insights

  • Hydrogen Bonding : Ethylene-bridged sulfonamides exhibit predictable hydrogen-bonding patterns, stabilizing crystal structures. Methyl or hydroxyethyl substituents alter these patterns, affecting melting points and solubility .
  • Synthetic Efficiency : Methyl-substituted derivatives achieve higher yields (≥82%) compared to unsubstituted analogues, highlighting the role of steric and electronic effects in synthesis .
  • Toxicity Trends : Ethylene-bridged compounds generally show higher acute toxicity than simpler analogues (e.g., N-Ethyl-4-methylbenzenesulfonamide), likely due to increased bioavailability .

Biological Activity

N,N'-Ethylenebisbenzenesulfonamide is a compound belonging to the family of sulfonamides, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties, as well as its structure-activity relationships (SAR) and relevant case studies.

Overview of Sulfonamides

Sulfonamides are a class of compounds that have been widely studied for their pharmacological properties. They exhibit a range of activities including antibacterial, anticancer, anti-inflammatory, and antifungal effects. The mechanism of action often involves inhibition of bacterial folic acid synthesis, which is crucial for nucleic acid production .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various bacterial strains. A study evaluating the antimicrobial efficacy of related benzenesulfonamides reported minimal inhibitory concentrations (MIC) that highlight their potency:

CompoundTarget OrganismMIC (mg/mL)
This compoundE. coli6.72
This compoundS. aureus6.63
This compoundP. aeruginosa6.67
This compoundS. typhi6.45
This compoundC. albicans6.63
This compoundA. niger6.28

These findings indicate that the compound is particularly effective against gram-negative bacteria such as E. coli and gram-positive bacteria like S. aureus .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were assessed using carrageenan-induced paw edema in rats, where it showed significant inhibition rates:

Time (hours)Inhibition (%)
194.69
289.66
387.83

These results suggest that the compound may be effective in reducing inflammation associated with various conditions .

Antioxidant Activity

Antioxidant activity is another important aspect of the biological profile of this compound. The compound's IC50 value was found to be comparable to that of Vitamin C, indicating substantial antioxidant potential:

  • IC50 (this compound) : 0.3287 mg/mL
  • IC50 (Vitamin C) : 0.2090 mg/mL

This suggests that this compound could serve as a promising antioxidant agent in therapeutic applications .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) is crucial for optimizing the efficacy of sulfonamides like this compound. Various modifications to the sulfonamide structure can significantly impact its biological activity:

  • Substituents : The presence and position of substituents on the benzene ring influence both antimicrobial and anti-inflammatory activities.
  • Linker Variations : Altering the ethylene linker can affect the interaction with target enzymes or receptors involved in inflammation and microbial resistance.

Research has shown that careful modification can enhance potency against specific pathogens or improve safety profiles .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated its effectiveness against multi-drug resistant strains of bacteria, suggesting its utility in treating infections where conventional antibiotics fail.
  • Inflammatory Models : In vivo models indicated that this compound could mitigate symptoms in conditions such as arthritis and other inflammatory diseases.

These case studies underscore the relevance of further research into this compound's therapeutic potential across various medical fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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